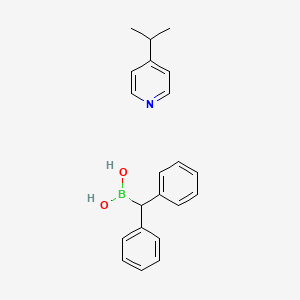![molecular formula C20H25FN2 B13414507 1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine CAS No. 6263-54-3](/img/structure/B13414507.png)
1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine is a chemical compound belonging to the piperazine class. Piperazines are a group of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a fluorophenyl and a phenyl group attached to a butyl chain, which is connected to the piperazine ring. It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Vorbereitungsmethoden
The synthesis of 1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Deprotection of these intermediates can then yield the desired piperazine derivative.
Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the phenyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the piperazine ring or the attached phenyl groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Industry: It is used in the production of various industrial chemicals and materials, serving as an intermediate in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine involves its interaction with specific molecular targets. It has been found to act primarily as a serotonin receptor agonist, particularly targeting the 5-HT1A receptor . This interaction can modulate neurotransmitter release and influence various physiological processes. Additionally, it may inhibit the reuptake of serotonin and norepinephrine, enhancing their levels in the synaptic cleft and contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but lacks the additional phenylbutyl chain, resulting in different pharmacological properties.
1-Bis(4-fluorophenyl)methyl piperazine: This compound features two fluorophenyl groups attached to a piperazine ring, making it structurally similar but with distinct chemical and biological activities.
The uniqueness of this compound lies in its specific structural features and its ability to interact with multiple biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
6263-54-3 |
|---|---|
Molekularformel |
C20H25FN2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1-[4-(4-fluorophenyl)-4-phenylbutyl]piperazine |
InChI |
InChI=1S/C20H25FN2/c21-19-10-8-18(9-11-19)20(17-5-2-1-3-6-17)7-4-14-23-15-12-22-13-16-23/h1-3,5-6,8-11,20,22H,4,7,12-16H2 |
InChI-Schlüssel |
IVBRMABBDOJLRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCCC(C2=CC=CC=C2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-Methylpropyl)phenyl]propan-2-one](/img/structure/B13414434.png)
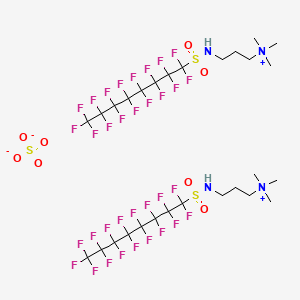

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B13414449.png)
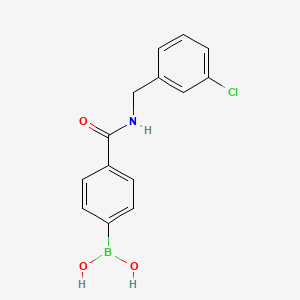
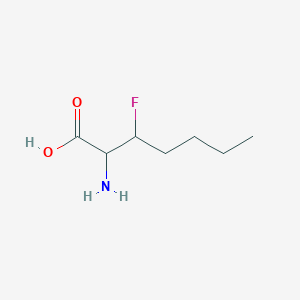
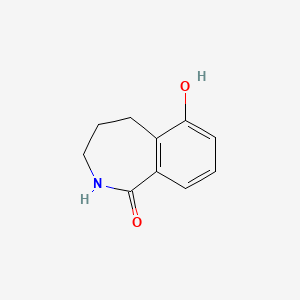
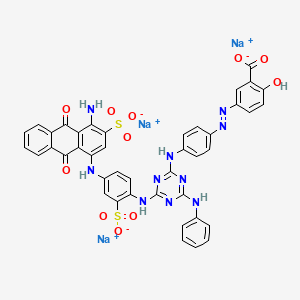
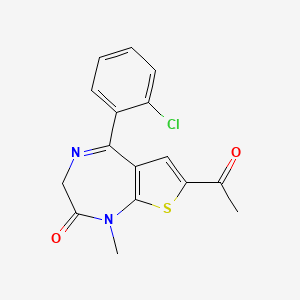

![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)
![1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione](/img/structure/B13414496.png)
